molecular formula C10H11N3O B2452863 2-(1H-indol-1-yl)acetohydrazide CAS No. 190271-93-3

2-(1H-indol-1-yl)acetohydrazide

Cat. No. B2452863
M. Wt: 189.218
InChI Key: UZEQJKVSNQPVDE-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)acetohydrazide is a chemical compound with the CAS Number: 190271-93-3. It has a molecular weight of 189.22 . The IUPAC name for this compound is 2-(1H-indol-1-yl)acetohydrazide .


Molecular Structure Analysis

The InChI code for 2-(1H-indol-1-yl)acetohydrazide is 1S/C10H11N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-6H,7,11H2,(H,12,14) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Indole hydrazide derivatives, such as 2-(1H-indol-1-yl)acetohydrazide, have been studied for their potential as corrosion inhibitors . They form a protective film on the metal surface through physisorption .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-indol-1-yl)acetohydrazide include a molecular weight of 189.22 and an InChI code of 1S/C10H11N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-6H,7,11H2,(H,12,14) .

Scientific Research Applications

Antibacterial and Antimicrobial Properties

2-(1H-indol-1-yl)acetohydrazide has been investigated for its antibacterial potential. A study revealed that certain derivatives exhibited antibacterial activities close to standard Ciprofloxacin against both Gram-positive and Gram-negative bacterial strains (Rubab et al., 2017). Additionally, another research indicated that indole-based acetohydrazide analogs demonstrated antimicrobial activity, further emphasizing its potential in this area (Prasad, 2017).

Enzyme Inhibitory Activity

Compounds derived from 2-(1H-indol-1-yl)acetohydrazide showed moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase. Certain derivatives also exhibited excellent anti-enzymatic potentials against Lipoxygenase (Rubab et al., 2017). Moreover, a range of indole-based acetohydrazide derivatives have been synthesized and tested for thymidine phosphorylase inhibitory potential, with several compounds showing significant activity (Taha et al., 2020).

Anticancer Applications

Several studies have explored the potential anticancer properties of 2-(1H-indol-1-yl)acetohydrazide derivatives. A novel compound was synthesized and showed strong cytotoxicity against various human cancer cell lines, making it a potential candidate for further investigation in cancer treatment (Dung et al., 2022). Another study synthesized derivatives that demonstrated significant cancer inhibitory activity, compared to standard drugs (Liu et al., 2012).

Corrosion Inhibition

2-(1H-indol-3-yl)acetohydrazide has been investigated as a corrosion inhibitor for mild steel in acidic medium. Studies showed that it behaved as a mixed-type inhibitor, and its anticorrosion behavior was attributed to protective film formation on the metal surface through physisorption (Sunil et al., 2021).

Anti-HIV Activity

There is evidence to suggest that certain derivatives of 2-(1H-indol-1-yl)acetohydrazide have anti-HIV properties. A series of novel derivatives were synthesized and evaluated for their in vitro HIV-1 and HIV-2 activity, with some compounds exhibiting potent inhibitory activity against HIV-1 replication (Zhan et al., 2010).

Safety And Hazards

The safety information available indicates that 2-(1H-indol-1-yl)acetohydrazide is an irritant . More detailed safety data may be available in the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

2-indol-1-ylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-12-10(14)7-13-6-5-8-3-1-2-4-9(8)13/h1-6H,7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEQJKVSNQPVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)acetohydrazide

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